Structural Topology: Unique 5-Methyl-Benzoxazole and 3-Methyl-4-Nitrobenzamide Substitution Pattern Differs from Published PPARγ Inverse Agonists
CAS 301354-47-2 features a 5-methyl substitution on the benzoxazole ring coupled to a 2-chloro-phenyl linker and a 3-methyl-4-nitrobenzamide terminus. This topology differs from the two best-characterized compounds in the chloro-nitro-arene PPARγ inverse-agonist series: (a) compound 6a (2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide), which places the methyl group on the pendant phenyl ring rather than the benzoxazole core and has reversed chloro/nitro positions on the benzamide, and (b) BAY-4931 (2-chloro-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide), which uses a 4-ethylphenyl rather than a 5-methyl-benzoxazole moiety [1][2]. In the Orsi et al. SAR table, changing the aryl group from 4-ethylphenyl (BAY-4931) to 3-methylphenyl (6a) altered the TR-FRET PPARγ:NCOR2 recruitment EC₅₀ from 5.8 nM to >10,000 nM—a greater than 1,700-fold difference [1]. This demonstrates that the precise position and nature of the methyl/alkyl substituent is a critical determinant of biological activity within this chemotype.
| Evidence Dimension | Substitution topology (position and nature of methyl/alkyl group; position of chloro and nitro groups) |
|---|---|
| Target Compound Data | 5-methyl on benzoxazole ring; chloro at 2-position of central phenyl; methyl at 3-position and nitro at 4-position of benzamide [2] |
| Comparator Or Baseline | Compound 6a: 3-methyl on pendant phenyl; chloro at 2-position and nitro at 5-position of benzamide; BAY-4931: 4-ethyl on pendant phenyl; chloro at 2-position and nitro at 5-position of benzamide [1] |
| Quantified Difference | Structural topology distinct from both comparators; in published SAR, analogous topology changes produced EC₅₀ shifts from 5.8 nM (BAY-4931) to >10,000 nM (6a), a >1,700-fold difference [1] |
| Conditions | Structural comparison based on published X-ray crystallography (PDB 8aqm, 8aqn) and TR-FRET corepressor recruitment assays [1] |
Why This Matters
The substitution topology determines corepressor recruitment potency; procurement of an incorrect analog with even a single substituent shift may result in an inactive compound for PPARγ-focused studies.
- [1] Orsi, D. L., et al. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. J. Med. Chem. 2022, 65(21), 14843–14863. Table 1, compounds 6a and BAY-4931. DOI: 10.1021/acs.jmedchem.2c01379. View Source
- [2] PubChem CID 1048790. SMILES: CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C. https://pubchem.ncbi.nlm.nih.gov/compound/301354-47-2 (accessed 2026-05-03). View Source
